molecular formula C6H5ClN4S4 B7725064 (E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B7725064
M. Wt: 296.9 g/mol
InChI Key: VICKFTKHXKNTLB-WEVVVXLNSA-N
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Description

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound featuring a thiadiazole ring, sulfur atoms, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide typically involves multi-step organic reactions The process begins with the preparation of the 3-chloro-1,2,4-thiadiazole ring, which is then functionalized with sulfanylmethyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the cyanamide group.

    Substitution: Halogen atoms in the thiadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1,2,4-thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Cyanamide derivatives: Compounds featuring the cyanamide group with different functional groups attached.

Uniqueness

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is unique due to its combination of a thiadiazole ring, multiple sulfur atoms, and a cyanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S4/c1-12-5(9-2-8)13-3-14-6-10-4(7)11-15-6/h3H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICKFTKHXKNTLB-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\C#N)/SCSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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